molecular formula C8H9ClN2O2 B1403039 Ethyl 2-(chloromethyl)pyrimidine-4-carboxylate CAS No. 944899-56-3

Ethyl 2-(chloromethyl)pyrimidine-4-carboxylate

Cat. No.: B1403039
CAS No.: 944899-56-3
M. Wt: 200.62 g/mol
InChI Key: BWWVNTAOLMMBDZ-UHFFFAOYSA-N
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Description

Ethyl 2-(chloromethyl)pyrimidine-4-carboxylate is a pyrimidine derivative characterized by a chloromethyl (-CH₂Cl) group at position 2 and an ethyl ester (-COOEt) at position 4 of the pyrimidine ring. Pyrimidines are heterocyclic aromatic compounds with broad applications in medicinal chemistry, agrochemicals, and materials science due to their versatile reactivity and biological activity . Its molecular weight is approximately 200.62 g/mol, with a logP value of 1.39, suggesting moderate lipophilicity .

Properties

IUPAC Name

ethyl 2-(chloromethyl)pyrimidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN2O2/c1-2-13-8(12)6-3-4-10-7(5-9)11-6/h3-4H,2,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWWVNTAOLMMBDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC(=NC=C1)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10745213
Record name Ethyl 2-(chloromethyl)pyrimidine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10745213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

944899-56-3
Record name Ethyl 2-(chloromethyl)pyrimidine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10745213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Chlorination of 2-(hydroxymethyl)pyrimidine-4-carboxylate Esters

One of the most straightforward and widely employed methods is the conversion of the corresponding 2-(hydroxymethyl)pyrimidine-4-carboxylate ester to the chloromethyl derivative using chlorinating agents such as phosphorus oxychloride (POCl3), thionyl chloride (SOCl2), or triphosgene.

Typical procedure:

  • The hydroxymethyl precursor is dissolved in an inert solvent (e.g., toluene, dichloromethane).
  • The chlorinating agent is added, often under cooling (0–10 °C) to control the exothermic reaction.
  • The mixture is allowed to warm to reflux or room temperature and stirred for 1–3 hours.
  • After completion, the reaction mixture is quenched with ice-water.
  • The organic layer is separated, dried, and purified by column chromatography or crystallization.

Example from literature:

  • Ethyl 2-hydroxymethylpyrimidine-4-carboxylate treated with phosphorus oxychloride at 117 °C for 2 hours yielded ethyl 2-(chloromethyl)pyrimidine-4-carboxylate after workup and flash chromatography with a yield of approximately 30%.

Direct Chloromethylation of Ethyl 2-pyrimidinecarboxylate

Another approach involves direct chloromethylation of ethyl pyrimidine-4-carboxylate derivatives using reagents such as chloromethyl methyl ether or chloromethylating agents under acidic conditions. This method is less common due to the hazardous nature of chloromethyl methyl ether and selectivity challenges.

Detailed Preparation Method from Patent Literature

A patent (CN106187911A) describes a multi-step synthetic route for pyrimidine carboxylic acid derivatives, which can be adapted for this compound preparation:

Step Description Conditions Notes
1 Preparation of 4-dimethylamino-2-oxo-3-butenoic acid ethyl ester Stirring in dehydrated alcohol at 50 °C Starting material for pyrimidine ring formation
2 Reaction with trifluoroacetamidine Reflux for 2 hours Forms pyrimidine ring
3 Chlorination with phosphorus oxychloride or similar chlorinating agent Reflux at 117 °C for 2 hours Converts hydroxymethyl to chloromethyl
4 Workup: quenching with water/ice, filtration, drying Room temperature Purification by crystallization or chromatography

This method emphasizes controlled heating, solvent choice (ethanol, methanol, toluene), and purification techniques to maximize yield and purity.

Reaction Conditions and Optimization

Parameter Typical Range/Value Impact on Yield and Purity
Chlorinating agent Phosphorus oxychloride (POCl3), thionyl chloride (SOCl2), triphosgene POCl3 preferred for mild conditions and better control
Temperature 0–10 °C (addition), then reflux (100–120 °C) Lower temp controls exotherm; reflux ensures reaction completion
Reaction time 1.5–3 hours Longer times improve conversion but risk side reactions
Solvent Toluene, dichloromethane, ethanol Choice affects solubility and workup ease
Workup Quenching with ice-water, extraction, drying over MgSO4 Efficient removal of residual chlorinating agents

Comparative Analysis of Chlorinating Agents

Chlorinating Agent Advantages Disadvantages Typical Yield Range
Phosphorus oxychloride (POCl3) Mild, controllable, widely used Requires careful handling, corrosive 30–82%
Thionyl chloride (SOCl2) Effective, volatile byproducts (SO2, HCl) Harsh conditions, possible side reactions Moderate
Triphosgene Safer alternative to phosgene Less common, requires careful dosing Moderate

Purification and Characterization

Purification methods reported include:

  • Flash chromatography on silica gel using heptane/ethyl acetate mixtures.
  • Crystallization from solvents such as toluene or ethyl acetate.
  • Vacuum drying at 50 °C to obtain pure white crystals.

Characterization typically involves:

  • ^1H NMR: signals corresponding to pyrimidine protons and chloromethyl group.
  • Mass spectrometry and elemental analysis.
  • TLC monitoring during synthesis.

Summary of Key Findings

  • The preferred synthetic route to this compound involves chlorination of the corresponding hydroxymethyl ester using phosphorus oxychloride under reflux conditions.
  • Reaction parameters such as temperature, solvent, and reaction time critically influence yield and purity.
  • Purification by chromatography or crystallization is necessary to isolate the product in high purity.
  • Reported yields vary widely, from moderate (~30%) to high (~82%) depending on reaction optimization.
  • Alternative chlorinating agents exist but POCl3 remains the most practical and widely used reagent.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chloromethyl group undergoes nucleophilic substitution with various nucleophiles, enabling the introduction of diverse functional groups.

Key Reactions:

  • Amine Substitution : Reacts with primary or secondary amines (e.g., allyl hydrazine, benzylamines) to form pyrimidine derivatives. For example:

    • Reaction with allyl hydrazine in THF under reflux for 72 hours yields hydrazine-substituted pyrimidines (51% yield) .

    • Substitution with 3-methyl-4-methoxy benzylamine in dichloromethane at room temperature proceeds efficiently (92% yield) .

ReactantConditionsYieldSource
Allyl hydrazineTHF, reflux, 72h51%
3-Methyl-4-methoxy benzylamineDCM, room temp, 0.5h92%
  • Hydroxide Substitution : Hydrolysis of the chloromethyl group under basic conditions converts it to a hydroxyl group. For instance, treatment with NaOH in ethanol/water at 110°C for 2 hours yields 4-hydroxy-2-methylsulfanyl-pyrimidine-5-carboxylic acid (75% yield) .

Condensation Reactions

The compound participates in condensation reactions to form fused heterocyclic systems.

Key Reactions:

  • Ether Formation : Reacts with substituted phenols (e.g., 4-nitrophenol) under basic conditions to generate aryl-pyridin-4-ylmethyl ethers.

  • Coupling with Chloropyrimidines : Combines with 4-aryl-2-chloropyrimidines in Pd-catalyzed cross-coupling reactions to produce U-shaped ethyl pyrimidine-quinolincarboxylate hybrids (yields: 65–91%) .

Product TypeCoupling PartnerYieldSource
Quinoline hybrids4-Aryl-2-chloropyrimidines65–91%

Acylation and Ester Transformations

The ethyl ester group is amenable to further functionalization via acylation or hydrolysis.

Key Reactions:

  • Acylation : Reacts with carbonyl chlorides (e.g., acetyl chloride) to introduce acyl groups at the ester position.

  • Hydrolysis : Treatment with 6M NaOH in ethanol/water hydrolyzes the ester to a carboxylic acid .

Reaction TypeConditionsYieldSource
Ester hydrolysisNaOH, ethanol/water, 110°C, 2h75%

Polymer Functionalization

The chloromethyl group enables covalent modification of polymers.

Key Reactions:

  • Esterification with Polymers : Reacts with pendant carboxyl groups in polymers (e.g., poly(chloromethyl styrene)) using 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as a base, forming stable ester linkages .

PolymerReactantCatalystYieldSource
Poly(chloromethyl styrene)Benzoic acidDBU75%

Mechanistic Insights

  • Nucleophilic Attack : The chloromethyl carbon is electrophilic, facilitating nucleophilic substitution via an SN2 mechanism. Steric hindrance minimally affects reactivity due to the pyrimidine ring’s planar structure .

  • Solvent Effects : Polar aprotic solvents (e.g., THF, DMF) enhance reaction rates by stabilizing transition states .

Comparative Reactivity Data

The table below summarizes reaction outcomes under varying conditions:

Reaction TypeReagent/ConditionsTemp (°C)Time (h)YieldSource
ChlorinationSOCl₂, 60°C60392%
POCl₃-mediated substitutionPOCl₃, diethylaniline100–1054–677%
DBU-catalyzed esterificationDBU, DMF602475%

Scientific Research Applications

Chemical Properties and Structure

Ethyl 2-(chloromethyl)pyrimidine-4-carboxylate is characterized by its molecular formula C8H8ClN2O2C_8H_8ClN_2O_2 and a molecular weight of approximately 200.62 g/mol. The compound features a pyrimidine ring with a chloromethyl group and an ethyl ester at the carboxyl position, contributing to its reactivity and versatility in chemical reactions.

Pharmaceutical Development

Overview: this compound serves as an important intermediate in the synthesis of various pharmaceuticals, particularly those targeting infectious diseases and cancer.

Applications:

  • Antibacterial Agents: Research indicates that derivatives of this compound exhibit promising antibacterial activity against several bacterial strains. In vitro studies have determined minimum inhibitory concentrations (MICs) for various pathogens, highlighting its potential as a lead compound for antibiotic development.
  • Anti-inflammatory Properties: The compound has been shown to inhibit key inflammatory mediators such as prostaglandin E2 and tumor necrosis factor-α, suggesting its potential use in treating inflammatory disorders.
  • Antiviral Activity: Preliminary studies indicate that this compound derivatives may inhibit viral replication, warranting further investigation into their antiviral efficacy against specific viruses.

Agrochemical Applications

Overview: This compound is utilized in the formulation of agrochemicals, including herbicides and fungicides.

Applications:

  • Crop Protection: this compound is explored as an active ingredient in agrochemical formulations aimed at enhancing crop yields and protecting against pests .

Organic Synthesis

Overview: The compound acts as a versatile building block in organic synthesis.

Applications:

  • Synthetic Intermediates: It participates in various chemical reactions, such as nucleophilic substitutions and condensation reactions, facilitating the construction of complex molecules.

Table 1: Synthesis Methods

MethodDescription
Nucleophilic SubstitutionReaction with nucleophiles to replace chlorine with other groups.
Condensation ReactionsFormation of larger molecules through the combination of smaller units.
Acylation ReactionsIntroduction of acyl groups to enhance reactivity.

Material Science

Overview: this compound is also being investigated for its potential applications in material science.

Applications:

  • Advanced Materials Development: The unique properties of this compound make it suitable for developing polymers and coatings with specific chemical characteristics needed for durability and performance .

Case Study 1: Antibacterial Activity

Research conducted on various pyrimidine derivatives, including this compound, demonstrated significant antibacterial effects against both Gram-positive and Gram-negative bacteria. The study utilized both in vitro assays to determine MIC values and in vivo models to assess efficacy.

Case Study 2: Anti-inflammatory Effects

A study exploring the anti-inflammatory properties of pyrimidine derivatives revealed that this compound effectively inhibited inflammatory cytokines in cell-based assays. This suggests its potential utility in developing new anti-inflammatory drugs.

Mechanism of Action

The mechanism of action of ethyl 2-(chloromethyl)pyrimidine-4-carboxylate involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes or receptors, leading to its pharmacological effects. For instance, its anti-inflammatory activity may be attributed to the inhibition of inflammatory mediators such as prostaglandins and cytokines .

Comparison with Similar Compounds

Positional Isomers and Halogen-Substituted Derivatives

  • Ethyl 4-(chloromethyl)pyrimidine-2-carboxylate (CAS 944902-40-3) : A positional isomer with the chloromethyl group at position 4 and the ester at position 2. This isomer has a molecular weight of 200.62 but exhibits distinct reactivity due to the altered substituent positions .
  • Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate: Features a chlorine atom at position 4 and a methylthio (-SCH₃) group at position 2. Its molecular weight is 258.73 .
  • Ethyl 2-chloro-4-phenylpyrimidine-5-carboxylate (CAS 113271-89-9) : Substituted with chlorine at position 2 and a phenyl group at position 4. The aromatic phenyl group enhances π-π stacking interactions, making this compound relevant in materials science. Molecular weight: 262.69 .

Thioether and Amino Derivatives

  • Ethyl 2-(benzylthio)-6-methyl-4-phenyl-1,4-dihydropyrimidine-5-carboxylate : Incorporates a benzylthio (-S-CH₂Ph) group at position 2 and a partially saturated pyrimidine ring. This derivative demonstrates antibacterial activity against E. coli and S. aureus, with MIC values <10 µg/mL .
  • Ethyl 2-(benzylamino)-4-methylpyrimidine-5-carboxylate (CAS 1022543-36-7): Substituted with a benzylamino (-NH-CH₂Ph) group, increasing hydrogen-bonding capacity. Molecular weight: 271.31; used in kinase inhibitor research .

Physicochemical Properties

Compound Molecular Weight (g/mol) logP Key Reactivity/Stability Attributes
Ethyl 2-(chloromethyl)pyrimidine-4-carboxylate 200.62 1.39 High electrophilicity at C2 due to -CH₂Cl
Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate 258.73 2.18 Moderate stability; prone to thioether oxidation
Ethyl 2-chloro-4-phenylpyrimidine-5-carboxylate 262.69 3.01 Enhanced hydrophobicity from phenyl group

Biological Activity

Ethyl 2-(chloromethyl)pyrimidine-4-carboxylate is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological properties, mechanisms of action, and therapeutic potential, supported by data tables and relevant research findings.

Synthesis of this compound

The synthesis of this compound typically involves chlorination and carboxylation reactions. The compound can be synthesized through various methods, including:

  • Chlorination : Introduction of the chloromethyl group onto the pyrimidine ring.
  • Carboxylation : Attachment of the carboxylate group to create the final ester product.

These synthetic routes allow for modifications that enhance biological activity and selectivity against specific targets.

Biological Activity Overview

This compound has been investigated for several biological activities:

  • Antimicrobial Activity : Preliminary studies indicate that this compound exhibits significant antibacterial properties against various bacterial strains. Minimum inhibitory concentrations (MICs) have been determined, demonstrating efficacy comparable to established antimicrobial agents.
  • Anti-inflammatory Effects : Research has shown that pyrimidine derivatives, including this compound, can inhibit key inflammatory mediators such as prostaglandin E2 and tumor necrosis factor-α (TNF-α). These compounds may serve as potential anti-inflammatory agents.
  • Antiviral Potential : Some derivatives have displayed antiviral activity, potentially inhibiting viral replication or entry into host cells. In vitro assays have been conducted to assess their effectiveness against specific viruses.

The biological activity of this compound is attributed to its interaction with various biological targets:

  • Enzymatic Inhibition : The compound may inhibit enzymes involved in inflammation and infection pathways. Initial interaction studies suggest binding affinities with specific receptors or enzymes, although detailed pharmacodynamics require further investigation.
  • Structure-Activity Relationship (SAR) : Understanding the SAR is crucial for optimizing the efficacy of this compound. Variations in substituents on the pyrimidine ring can significantly affect its biological properties. For instance, modifications that enhance lipophilicity or alter steric factors could lead to improved activity profiles .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound and related compounds:

  • Antibacterial Studies :
    • Research demonstrated that derivatives exhibited potent antibacterial effects against both Gram-positive and Gram-negative bacteria, with MIC values reported in the low micromolar range .
    CompoundMIC (μg/mL)Bacterial Strain
    This compound8E. coli K12
    Control Antibiotic4E. coli K12
  • Anti-inflammatory Activity :
    • In vitro assays showed that this compound inhibited COX enzymes, which are critical in inflammatory processes. IC50 values were reported to be comparable to standard anti-inflammatory drugs like celecoxib .
    CompoundIC50 (μM)Target Enzyme
    This compound0.04 ± 0.01COX-2
    Celecoxib0.04 ± 0.01COX-2
  • Antiviral Activity :
    • In vitro studies suggested that certain derivatives could inhibit viral replication effectively, warranting further exploration into their mechanisms of action against specific viral pathogens.

Q & A

Q. What are the common synthetic routes for ethyl 2-(chloromethyl)pyrimidine-4-carboxylate, and how can its purity be optimized?

The compound is typically synthesized via nucleophilic substitution or condensation reactions. A key method involves reacting pyrimidine precursors with chloromethylating agents (e.g., chloromethyl ethyl carbonate) under controlled conditions. For example, multi-step protocols similar to those used for AZD8931 intermediates (11 steps, 2–5% yield) emphasize the importance of protecting groups and sequential functionalization . Purification via column chromatography or recrystallization (using ethanol/water mixtures) is critical to achieve >95% purity, as noted in building block catalogs .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Key techniques include:

  • NMR : 1^1H and 13^13C NMR identify chloromethyl (–CH2_2Cl) and ester (–COOEt) groups. Chemical shifts for pyrimidine protons typically appear at δ 8.5–9.0 ppm .
  • Mass Spectrometry (MS) : ESI-MS or HRMS confirms molecular weight (e.g., [M+H]+^+ at m/z 215.03) .
  • IR Spectroscopy : Stretching vibrations for C=O (ester, ~1700 cm1^{-1}) and C–Cl (~750 cm1^{-1}) validate functional groups .

Q. How does the chloromethyl group influence the reactivity of this compound in nucleophilic substitution reactions?

The chloromethyl (–CH2_2Cl) moiety is highly electrophilic, enabling reactions with nucleophiles (e.g., amines, thiols) to form derivatives. For instance, substitution with piperidine generates intermediates for drug discovery . Reactivity is enhanced in polar aprotic solvents (e.g., DMF) with bases like K2_2CO3_3 to neutralize HCl byproducts .

Q. What solvents and conditions are optimal for recrystallizing this compound?

this compound is sparingly soluble in water but dissolves in ethanol, acetone, or DCM. Recrystallization from ethanol/water (3:1 v/v) at 0–5°C yields high-purity crystals. Slow cooling minimizes co-precipitation of impurities .

Q. How can its stability be maintained during storage?

Store at –20°C under inert atmosphere (argon) to prevent hydrolysis of the chloromethyl group. Stability tests under accelerated conditions (40°C/75% RH) show <5% degradation over 30 days when sealed in amber glass .

Advanced Research Questions

Q. What computational methods are used to predict the electronic properties of this compound?

Density Functional Theory (DFT) calculations (B3LYP/6-311++G(d,p)) model molecular orbitals, electrostatic potential surfaces, and vibrational spectra. These methods correlate with experimental IR/NMR data and predict sites for electrophilic attack (e.g., C5 of the pyrimidine ring) . Frontier orbital analysis (HOMO-LUMO gap ~4.5 eV) suggests moderate reactivity, consistent with its role as a synthetic intermediate .

Q. How can single-crystal X-ray diffraction resolve structural ambiguities in derivatives of this compound?

Single-crystal X-ray studies (e.g., SHELXL refinement) confirm bond lengths (C–Cl: ~1.73 Å) and dihedral angles between the pyrimidine ring and ester group. For example, a related pyrrolo[3,2-d]pyrimidine derivative showed a planar pyrimidine ring (r.m.s. deviation <0.02 Å), validating steric effects on reactivity . Disorder in crystal lattices, common with flexible chloromethyl groups, is resolved using TWINABS for data integration .

Q. What mechanistic insights explain low yields in multi-step syntheses involving this compound?

Competing side reactions (e.g., ester hydrolysis under basic conditions or undesired ring-opening) often reduce yields. Kinetic studies using HPLC-MS identified intermediates where the chloromethyl group undergoes premature substitution. Optimizing reaction stoichiometry (1.2 eq. nucleophile) and stepwise temperature control (0°C → RT) improved yields by 15–20% in analogous syntheses .

Q. How does steric hindrance from the chloromethyl group affect regioselective functionalization?

The chloromethyl group at C2 directs electrophiles to C5 (para to the ester) due to steric and electronic effects. For example, Suzuki coupling at C5 with aryl boronic acids proceeds with >80% regioselectivity, while C6 reactions require bulky ligands (e.g., XPhos) to mitigate steric clashes .

Q. What role does this compound play in synthesizing bioactive heterocycles?

It serves as a versatile precursor for kinase inhibitors and antimicrobial agents. For instance, coupling with substituted anilines generates pyrimidine-4-carboxamides, which show IC50_{50} values <100 nM against EGFR mutants . Its chloromethyl group also facilitates click chemistry (e.g., CuAAC) to append fluorophores for cellular imaging .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-(chloromethyl)pyrimidine-4-carboxylate
Reactant of Route 2
Ethyl 2-(chloromethyl)pyrimidine-4-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.